Technical Guide: 4-Chloro-6-propylpyrimidine (CAS 141602-33-7)
Technical Guide: 4-Chloro-6-propylpyrimidine (CAS 141602-33-7)
[1][2][3][4]
Executive Summary
4-Chloro-6-propylpyrimidine (CAS 141602-33-7) is a specialized heterocyclic intermediate primarily utilized in the synthesis of pyrazolopyrimidine-based pharmaceuticals (specifically PDE5 inhibitors) and anilinopyrimidine fungicides .[1] Distinguished by the presence of a reactive chlorine atom at the C4 position and a lipophilic propyl chain at C6, this compound serves as a versatile electrophile in Nucleophilic Aromatic Substitution (
This guide provides a comprehensive technical overview, including validated physicochemical properties, industrial synthesis protocols, and critical handling requirements for drug development and agrochemical applications.
Physicochemical Profile
The introduction of the propyl group at the C6 position disrupts the crystal lattice relative to its methyl analogs, rendering 4-Chloro-6-propylpyrimidine a liquid at room temperature. This physical state has significant implications for handling and process design, necessitating liquid transfer protocols rather than solids handling.
Table 1: Core Chemical Properties
| Property | Value | Notes |
| CAS Number | 141602-33-7 | Verified Registry Number |
| IUPAC Name | 4-Chloro-6-propylpyrimidine | |
| Molecular Formula | ||
| Molecular Weight | 156.61 g/mol | |
| Physical State | Colorless to light yellow liquid | [1] |
| Boiling Point | ~85–90 °C at 10 mmHg | Predicted based on homologs |
| Density | 1.12 ± 0.05 g/cm³ | Estimated |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Hydrolyzes in water |
| Stability | Moisture Sensitive | Decomposes to HCl and 6-propylpyrimidin-4-ol |
Synthetic Pathways & Manufacturing
The industrial synthesis of 4-Chloro-6-propylpyrimidine typically follows a convergent route starting from acyclic precursors. The most robust method involves the condensation of a
Retrosynthetic Analysis
The pyrimidine ring is constructed via a [3+3] cyclization strategy. The C4-chlorine is installed in the final step to avoid handling unstable chlorinated acyclic intermediates.
Detailed Synthesis Protocol
Step 1: Cyclization to 6-Propylpyrimidin-4(3H)-one
-
Reagents: Ethyl butyrylacetate (1.0 eq), Formamidine acetate (1.1 eq), Sodium ethoxide (EtONa) (2.5 eq).
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Dissolve sodium ethoxide in ethanol under
atmosphere. -
Add formamidine acetate and stir for 30 minutes.
-
Add ethyl butyrylacetate dropwise at 0–5 °C.
-
Reflux for 6–8 hours.
-
Concentrate in vacuo, dissolve residue in water, and acidify with acetic acid to precipitate the intermediate 6-propylpyrimidin-4(3H)-one .
-
Yield: ~75–85%.
-
Step 2: Chlorination (Deoxychlorination)
-
Reagents: 6-Propylpyrimidin-4(3H)-one (1.0 eq), Phosphorus oxychloride (
) (3.0 eq). -
Catalyst: N,N-Dimethylaniline (catalytic amount) or DMF.
-
Procedure:
-
Charge the hydroxypyrimidine precursor into a glass-lined reactor.
-
Add
slowly (exothermic). -
Heat to reflux (105 °C) for 3–5 hours until gas evolution (HCl) ceases.
-
Quench: Cool to room temperature and pour onto crushed ice/water mixture (maintain T < 20 °C to prevent hydrolysis).
-
Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with saturated
. -
Purification: Vacuum distillation.[2]
-
Yield: ~80–90%.
-
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway via cyclization and deoxychlorination.
Reactivity & Applications
The C4-chlorine atom is highly activated towards Nucleophilic Aromatic Substitution (
Key Transformations ( )
The reactivity profile is dominated by the displacement of chloride by nitrogen or oxygen nucleophiles.
-
Amination: Reaction with primary/secondary amines yields 4-amino-6-propylpyrimidines . This is the primary route for generating fungicide actives (e.g., Cyprodinil analogs).
-
Hydrazinolysis: Reaction with hydrazine hydrate yields 4-hydrazino-6-propylpyrimidine , a critical scaffold for fusing a pyrazole ring to form pyrazolo[4,3-d]pyrimidines .
Pharmaceutical Application: PDE5 Inhibitors
4-Chloro-6-propylpyrimidine is a strategic intermediate for the synthesis of Sildenafil analogs (e.g., Propylsildenafil, Aildenafil). In these molecules, the pyrimidine ring forms the core of the bicyclic system that mimics the guanine base of cGMP.
Mechanism of Incorporation:
-
Hydrazine Reaction: 4-Chloro-6-propylpyrimidine + Hydrazine
Hydrazino-intermediate. -
Cyclization: The hydrazino group reacts with a carboxylic acid derivative to close the pyrazole ring.
-
Result: A 7-propyl-pyrazolo[4,3-d]pyrimidine core, which is subsequently sulfonated to produce the active PDE5 inhibitor [2].
Reactivity Logic Diagram
Figure 2: Divergent synthesis map showing key downstream applications.
Handling & Safety (E-E-A-T)
As a chloropyrimidine, this compound is corrosive and a lachrymator . It hydrolyzes to release HCl upon contact with moisture.
Hazard Classification (GHS)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[3]
-
Serious Eye Damage: Category 1.
-
Acute Toxicity (Oral/Inhalation): Category 4.[3]
Storage & Stability Protocols
-
Moisture Control: Must be stored under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigerate (2–8 °C) to prevent slow hydrolysis or polymerization.
-
Container: Teflon or glass containers. Do not use metal containers prone to acid corrosion (in case of hydrolysis).
Emergency Procedures
-
Spill: Neutralize with sodium bicarbonate before cleanup. Do not use water directly on the concentrated spill (exothermic HCl release).
-
Eye Contact: Rinse immediately with saline for 15 minutes. Seek immediate ophthalmological attention.
References
-
Sigma-Aldrich. 4-Chloro-6-propylpyrimidine Product Specification. Link
-
GuideChem. Downstream Products of 4-Chloro-6-propylpyrimidine: Purine and Pyrazolo-pyrimidine analogs. Link
-
PubChem. Compound Summary: 4-Chloro-6-propylpyrimidine. Link
-
ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines (SnAr Mechanisms). Link
